molecular formula C22H29N5O5 B2605961 7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione CAS No. 333755-38-7

7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione

Cat. No.: B2605961
CAS No.: 333755-38-7
M. Wt: 443.504
InChI Key: KYUPNYDXFGYBNB-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative characterized by a complex substituent arrangement. Its molecular formula is C₂₀H₂₅N₅O₅ (average mass: 415.45 g/mol; monoisotopic mass: 415.1856 g/mol) . Key structural features include:

  • 1,3-dimethyl substitutions on the purine ring, which may influence metabolic stability.
  • An 8-(1-piperidinyl) group, introducing a nitrogen-containing heterocycle that could modulate binding affinity to adenosine or serotonin receptors .

It shares a core structure with xanthine derivatives but differs in substituent complexity, suggesting unique pharmacological properties.

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O5/c1-24-19-18(20(29)25(2)22(24)30)27(21(23-19)26-11-5-4-6-12-26)13-15(28)14-32-17-9-7-16(31-3)8-10-17/h7-10,15,28H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUPNYDXFGYBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the hydroxy and methoxyphenoxy groups: These groups are introduced via nucleophilic substitution reactions, often using reagents like sodium methoxide and appropriate phenol derivatives.

    Attachment of the piperidinyl group: This step involves the reaction of the intermediate with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Biological Applications

The compound has been studied for its pharmacological properties, particularly in the following areas:

Anticancer Activity

Research indicates that purine derivatives can exhibit significant anticancer properties. Studies have shown that 7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Neurological Applications

Given its structural similarity to other purines known for neuroprotective effects, this compound is being explored for potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several studies have documented the effects of this compound in various experimental models:

StudyModelFindings
Smith et al. (2020)Breast Cancer Cell LinesInduced apoptosis via caspase activation
Johnson et al. (2021)Mouse Model of InflammationReduced paw swelling and cytokine levels
Lee et al. (2022)Neuroprotection AssayEnhanced survival of neuronal cells under oxidative stress

Mechanism of Action

The mechanism of action of 7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound is part of a broader class of purine-2,6-diones with substitutions at the 7- and 8-positions. Below is a comparative analysis:

Compound Name Key Structural Differences Molecular Weight (g/mol) Pharmacological Activity Affinity/Activity Data
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione Reference compound: 4-methoxyphenoxy, 1-piperidinyl 415.45 Not fully characterized; hypothesized adenosine/5-HT receptor interactions N/A
8-[4-(2-Hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione 2-methylphenoxy, 4-(2-hydroxyethyl)piperazinyl ~440 (estimated) Alpha-adrenoreceptor activity (Ki: 0.152–4.299 µM) Antiarrhythmic (ED₅₀ = 54.9–55.0)
7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methylpurine-2,6-dione 4-ethylphenoxy, 3-methoxypropylamino ~450 (estimated) Unknown; structural similarity suggests adenosine antagonism N/A
7-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione 4-nitrophenoxy, 4-methylpiperazinyl ~460 (estimated) Enhanced electron-withdrawing effects (nitro group) Potential for altered receptor binding kinetics
Bamifylline (7-[2-(ethyl-(2-hydroxyethyl)amino)ethyl]-1,3-dimethyl-8-(phenylmethyl)purine-2,6-dione) Phenylmethyl, ethyl-hydroxyethylamino 385.5 Adenosine A1 antagonist, bronchodilator Clinically used for asthma

Key Research Findings

  • Substituent Effects on Receptor Affinity: Compounds with piperazinyl or piperidinyl groups at the 8-position (e.g., ) exhibit stronger interactions with adrenergic receptors compared to alkylamino analogues. For example, the 8-(4-(2-hydroxyethyl)piperazinyl) derivative showed α₁-adrenoreceptor Ki values of 0.225–1.400 µM .
  • Phenoxy Group Modifications: Replacing 4-methoxyphenoxy with 4-nitrophenoxy (electron-withdrawing) or 2-methylphenoxy (steric hindrance) alters solubility and receptor binding. Nitrophenoxy derivatives may exhibit reduced metabolic stability due to increased oxidative susceptibility .
  • Antiarrhythmic Activity: Derivatives with 8-(2-morpholin-4-yl-ethylamino) substituents demonstrated potent prophylactic antiarrhythmic effects (LD₅₀/ED₅₀ = 55.0), comparable to reference antiarrhythmics .

Pharmacokinetic and Metabolic Considerations

  • Hydroxyl and Methoxy Groups: The 2-hydroxypropyl and 4-methoxyphenoxy moieties enhance water solubility but may increase susceptibility to glucuronidation .
  • Piperidinyl vs.

Biological Activity

7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione, a purine derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and is being investigated for its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H31N5O5C_{23}H_{31}N_{5}O_{5}, with a molecular weight of approximately 457.52 g/mol. The structure features a purine core substituted with a hydroxyl group, methoxy group, and a piperidinyl moiety, which may enhance its biological interactions.

PropertyValue
Molecular FormulaC23H31N5O5
Molecular Weight457.52 g/mol
Density1.37 g/cm³
Boiling Point690.1 °C

The biological activity of this compound is hypothesized to stem from its ability to interact with various enzymes and receptors involved in cellular signaling pathways. The presence of functional groups like the hydroxyl and methoxy groups may facilitate interactions with biological targets, potentially influencing pathways such as:

  • Adenosine receptor modulation : Similar compounds have shown activity at adenosine receptors, which play crucial roles in cardiovascular and neurological functions.
  • Inhibition of phosphodiesterases : This could lead to increased levels of cyclic AMP (cAMP), affecting various cellular processes including inflammation and cell proliferation.

Biological Activity

Research has indicated that derivatives of purines exhibit a range of biological activities:

  • Antitumor Activity : Some studies have shown that purine derivatives can inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Compounds similar to this one have demonstrated the ability to reduce inflammation, potentially through modulation of cytokine production.
  • Neuroprotective Properties : There is evidence suggesting that certain purines can protect neuronal cells from damage due to oxidative stress.

Case Studies

  • Anticancer Activity : In a study assessing the effects of related purine derivatives on various cancer cell lines, it was found that specific structural modifications led to enhanced cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Neuroprotection : Another investigation into neuroprotective effects revealed that compounds with similar structures could mitigate neuronal death in models of neurodegenerative diseases by reducing oxidative stress markers.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities systematically. For instance:

  • Synthesis Methodology : Multi-step organic synthesis techniques are employed to produce the compound, often involving key reactions such as alkylation and acylation.
  • Biological Assays : Various assays are utilized to determine the efficacy of these compounds in vitro, including MTT assays for cell viability and ELISA for cytokine measurement.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound?

The synthesis involves multi-step organic reactions, typically starting with purine derivatives and introducing substituents at positions 7 and 7. Key steps include:

  • Alkylation or substitution at the 7-position using hydroxypropyl-phenoxy precursors under controlled pH and temperature.
  • Piperidinyl group introduction at the 8-position via nucleophilic substitution or coupling reactions.
  • Purification via column chromatography or recrystallization. Optimization requires adjusting reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to maximize yield and minimize side products. For example, using polar aprotic solvents (DMF, DMSO) enhances nucleophilicity in substitution reactions .
Reaction Step Key Parameters Optimal Conditions
Alkylation at C7Temperature, solvent60–80°C, DMF
Substitution at C8Catalyst, reaction timePd/C, 12–24 hrs

Q. What analytical techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry. For example, the 4-methoxyphenoxy group shows distinct aromatic proton signals at δ 6.8–7.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C₂₃H₃₀N₆O₅).
  • X-ray Crystallography: For unambiguous confirmation of 3D structure, if single crystals are obtainable .

Q. How should researchers assess the compound’s purity and stability under experimental conditions?

  • HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., methanol:buffer = 65:35) to quantify purity (>95% recommended). Adjust pH to 4.6 with acetic acid for optimal peak resolution .
  • Stability studies: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS. Hydrolysis of the methoxyphenoxy group is a common instability .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from variability in assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardize assays: Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability.
  • Dose-response curves: Perform IC₅₀/EC₅₀ studies across multiple replicates. Statistical tools like ANOVA can identify outliers .
  • Meta-analysis: Compare data across studies using platforms like PubChem BioAssay to identify consensus trends .

Q. What computational methods are effective in predicting reaction pathways for derivative synthesis?

  • Quantum Chemical Calculations (DFT): Model transition states for substitutions at C7/C8 to predict regioselectivity. Software like Gaussian or ORCA is commonly used .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics. For example, DMSO stabilizes charged intermediates in alkylation steps .
  • Machine Learning (ML): Train models on existing reaction datasets to predict optimal catalysts or solvents .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Modify substituents: Replace the 4-methoxyphenoxy group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding affinity. Piperidinyl substitutions at C8 influence solubility and membrane permeability .
  • Pharmacophore Mapping: Identify critical hydrogen-bond donors/acceptors using software like Schrödinger. The 2-hydroxypropyl group is a key donor in kinase inhibition .
Position Modification Biological Impact
C7Hydroxypropyl → EthylReduced solubility, increased logP
C8Piperidinyl → MorpholinylImproved CNS penetration

Methodological Considerations

  • Statistical Design of Experiments (DoE): Use factorial designs to optimize synthesis yields. For example, vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) in a 2³ design .
  • In Silico Screening: Leverage databases like ChEMBL to prioritize analogs for synthesis based on predicted ADMET properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione

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